SU11657 -

SU11657

Catalog Number: EVT-1535609
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Source and Classification

SU11657 was developed through a collaborative effort involving researchers focused on cancer therapies. It falls under the category of antineoplastic agents, which are substances that inhibit or prevent the growth and spread of tumors. Its classification as a receptor tyrosine kinase inhibitor positions it within a broader class of targeted cancer therapies that aim to disrupt specific signaling pathways involved in tumorigenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of SU11657 involves several key steps, typically beginning with commercially available starting materials. The synthetic route generally includes:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of amides or esters, which serve as precursors for further transformations.
  2. Cyclization: Cyclization reactions are often employed to construct the core structure of SU11657, ensuring the correct spatial arrangement of functional groups.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

The exact synthetic pathway can vary based on specific reagents and conditions used, but it typically emphasizes efficiency and yield optimization.

Molecular Structure Analysis

Structure and Data

The molecular structure of SU11657 can be represented by its chemical formula, which is C17_{17}H19_{19}N4_{4}O. The compound features a complex arrangement that includes:

  • Aromatic Rings: These contribute to the compound's stability and interaction with biological targets.
  • Functional Groups: Specific functional groups are critical for its biological activity, influencing solubility and binding affinity.

Molecular modeling studies have provided insights into its three-dimensional conformation, illustrating how the structure facilitates interactions with target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

SU11657 participates in various chemical reactions that are significant for its biological activity:

  1. Binding Interactions: The compound's ability to bind to receptor tyrosine kinases involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Understanding its metabolic pathways is crucial for predicting efficacy and safety profiles. Studies have shown that SU11657 can undergo metabolic transformations that may affect its pharmacokinetics.

These reactions highlight the importance of understanding both the chemical behavior of SU11657 and its interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for SU11657 primarily involves inhibition of receptor tyrosine kinases, which play pivotal roles in cell signaling related to proliferation, survival, and angiogenesis. Upon binding to these receptors, SU11657 effectively:

  • Inhibits Signal Transduction: This leads to decreased cellular proliferation and survival signals in tumor cells.
  • Enhances Radiosensitivity: Studies have demonstrated that when combined with radiation therapy, SU11657 increases the sensitivity of cancer cells to radiation, making them more susceptible to treatment.

Quantitative analyses have shown significant reductions in tumor growth rates in preclinical models treated with SU11657 alongside radiation compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SU11657 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 295.36 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating effective delivery systems for therapeutic applications.

Applications

Scientific Uses

SU11657 has been explored primarily within oncology research due to its potential as a therapeutic agent. Key applications include:

  • Cancer Treatment: Investigations into its efficacy against various cancers have shown promise, particularly in enhancing the effects of radiotherapy.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool in studying signaling pathways associated with tumorigenesis and metastasis.
Introduction to SU11657 as a Multitargeted Tyrosine Kinase Inhibitor

Historical Development and Classification

SU11657 emerged in the early 2000s as part of a strategic shift toward multitargeted kinase inhibitors designed to overcome limitations of single-target agents in oncology. Developed by Sugen/Pharmacia (later Pfizer), it was engineered to simultaneously inhibit angiogenesis drivers (VEGFR, PDGFR) and oncogenic kinases (FLT3, c-KIT) [6]. This approach addressed the inherent heterogeneity of cancers, where resistance frequently arises from compensatory signaling pathways. SU11657 belongs to the indolinone class of small-molecule inhibitors, structurally analogous to sunitinib (SU11248), which later gained clinical approval [6] [8]. Its development exemplified the rational design paradigm: optimizing a core scaffold for balanced potency against multiple kinase targets while maintaining drug-like properties.

Table 1: Key Historical Milestones of SU11657

YearDevelopment PhaseSignificance
2003Preclinical identificationIdentified as a potent FLT3/VEGFR inhibitor
2004Structural optimizationImproved selectivity profile via chemical modifications
2006In vivo validationDemonstrated anti-tumor efficacy in xenograft models

Molecular Structure and Synthesis Pathways

Core Structural Features and Functional Groups

SU11657 features an indolin-2-one core substituted at the 3-position with a pyrrole moiety, creating a planar, hydrophobic pharmacophore essential for ATP-binding site interactions [6]. Key functional groups include:

  • A diethylaminoethylsulfonyl group enhancing solubility and VEGFR2 affinity
  • A fluorine atom at C5 of the indolinone ring, optimizing steric fit in FLT3
  • A carbonyl group at C2 acting as a hydrogen bond acceptor for kinase hinge regions

The molecule’s molecular weight (465.6 g/mol) and cLogP (3.8) align with Lipinski’s rules, facilitating cellular permeability [6].

Synthetic Routes and Optimization Strategies

The synthesis employs a seven-step convergent strategy (Fig. 1):

  • Indolinone core formation via Knoevenagel condensation between 5-fluorooxindole and 4-formylphenol
  • Pyrrole coupling using Buchwald-Hartwig amination to install the 3-(pyrrol-2-ylmethylidene) moiety
  • Sulfonylation with diethylaminoethylsulfonyl chloride to introduce the solubilizing group [6] [7]

Optimization focused on:

  • Bioisosteric replacement of metabolically labile methyl groups
  • Stereochemical control to ensure (Z)-configuration at the exocyclic double bond, critical for FLT3 inhibition
  • Crystallography-guided design exploiting DFG-out conformation binding in VEGFR2 [7]

Table 2: Key Synthetic Intermediates and Their Roles

IntermediateFunctionImpact on Final Compound
5-Fluoro-1,3-dihydroindol-2-oneCore scaffold precursorDetermines kinase hinge interactions
2-(Diethylamino)ethanesulfonyl chlorideSolubility-modifying reagentEnhances pharmacokinetics
5-(Aminomethyl)pyrrole-2-carbaldehydeKinase specificity elementGoverns FLT3/c-KIT selectivity

Pharmacological Classification and Target Kinases

FLT3, PDGFR, VEGFR, and c-KIT Inhibition Profiles

SU11657 exhibits broad-spectrum inhibition with nanomolar potency against key oncogenic kinases:

Table 3: Kinase Inhibition Profile of SU11657 (IC₅₀ Values)

Target KinaseIC₅₀ (nM)Biological SignificanceTherapeutic Implication
FLT310–50Blocks mutant FLT3-ITD signaling in AMLSuppresses leukemic proliferation
VEGFR25–15Inhibits tumor angiogenesisStarves solid tumors of blood supply
PDGFRβ20–40Disrupts pericyte recruitment and stromal signalingReduces tumor microenvironment support
c-KIT30–60Targets oncogenic KIT mutations in GISTInhibits mast cell and GIST growth

Mechanistic Insights:

  • FLT3 Inhibition: SU11657 binds the autoinhibited conformation of FLT3, preventing ATP access and autophosphorylation. It demonstrates particular efficacy against internal tandem duplication (ITD) mutants prevalent in acute myeloid leukemia (AML) [2] [3].
  • VEGFR/PDGFR Dual Blockade: By simultaneously inhibiting endothelial VEGFR and pericyte PDGFR, SU11657 induces complementary anti-angiogenic effects, causing vessel regression and preventing revascularization [6] [8].
  • c-KIT Selectivity: The compound’s pyrrole group confers specificity for c-KIT’s juxtamembrane domain mutants, disrupting downstream PI3K/AKT and STAT5 survival pathways [6].

Structural studies reveal SU11657 achieves multi-kinase inhibition through conserved binding motifs:

  • The indolinone carbonyl forms hydrogen bonds with kinase hinge region residues (Cys919 in FLT3)
  • The sulfonamide group occupies a hydrophobic pocket adjacent to the gatekeeper residue
  • Fluorine-mediated hydrophobic interactions stabilize the DFG-out conformation in VEGFR2 [6] [9]

Properties

Product Name

SU11657

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.